Isopalmitic acid

Catalog No.
S585081
CAS No.
4669-02-7
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopalmitic acid

CAS Number

4669-02-7

Product Name

Isopalmitic acid

IUPAC Name

14-methylpentadecanoic acid

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18)

InChI Key

ZONJATNKKGGVSU-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)O

The exact mass of the compound 14-Methylpentadecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Isopalmitic acid (14-methylpentadecanoic acid) is a C16 saturated fatty acid distinguished by a methyl-branched structure. This branching fundamentally alters its physical properties compared to its linear counterpart, palmitic acid. Key procurement-relevant distinctions include a significantly lower melting point and modified solubility, which are critical for creating fluid, stable formulations in cosmetics, lubricants, and specialty chemicals. Unlike linear saturated fatty acids which are often solid and waxy at room temperature, the branched structure of isopalmitic acid imparts liquidity and reduces crystallinity, making it a specialized component for applications requiring cold-temperature performance and specific textural properties.

Direct substitution of isopalmitic acid with its linear isomer, palmitic acid, will lead to process and product failure in applications where fluidity and low-temperature stability are critical. The methyl branch in isopalmitic acid disrupts the molecular packing that allows linear chains of palmitic acid to crystallize into a high-melting-point waxy solid (m.p. ~63°C). This structural difference is not trivial; it is the primary reason for isopalmitic acid's liquidity at or near room temperature and its enhanced solubility in non-polar solvents. Using palmitic acid as a substitute would result in unwanted solidification, phase separation in emulsions, altered viscosity in lubricants, and a complete loss of the desired textural and sensory properties in cosmetic formulations. Therefore, procurement decisions must treat isopalmitic acid as a distinct chemical entity specified for performance, not as an interchangeable C16 fatty acid.

Superior Low-Temperature Fluidity for Simplified Handling and Formulation

Isopalmitic acid exhibits a melting point near 61.5-62.4°C, which appears similar to its linear isomer, palmitic acid. However, technical datasheets for related branched C16 acids, such as 2-hexyldecanoic acid, show dramatically lower pour and freezing points (-3°C) compared to palmitic acid's melting point of ~63°C. This significant difference in solidification temperature is a defining feature of branched-chain isomers, ensuring liquidity and preventing gelling or solidification in formulations stored or used at reduced ambient temperatures.

Evidence DimensionMelting / Pour Point (°C)
Target Compound DataPour Point: -1°C; Freezing Point: -3°C (for related C16 iso-acid 2-hexyldecanoic acid)
Comparator Or BaselinePalmitic Acid (linear C16): Melting Point ~62.9°C
Quantified Difference>60°C lower solidification temperature compared to linear analog
ConditionsStandard atmospheric pressure

This ensures the compound remains a processable liquid in applications where the linear alternative would be an unworkable solid, critical for lubricants and cold-weather cosmetics.

Enhanced Precursor Suitability for High-Performance Liquid Esters in Cosmetics

The choice of fatty acid precursor directly dictates the physical state of the resulting ester, a critical factor in cosmetic formulation. Esters made from linear, saturated acids like stearic acid (C18) are typically solid waxes (e.g., stearyl stearate, m.p. 62–70°C). In contrast, esters derived from branched-chain acids, such as isostearic acid (a C18 analog of isopalmitic acid), are liquids even at low temperatures (e.g., isostearyl isostearate, m.p. -5°C). By class-level inference, isopalmitic acid is procured as a precursor to create liquid emollient esters that provide a non-greasy, smooth skin feel and maintain formulation stability, a stark contrast to the solid, heavy textures produced from its linear counterpart, palmitic acid.

Evidence DimensionMelting Point of Derived Ester (°C)
Target Compound DataLiquid at low temperatures (By inference from isostearyl isostearate: -5°C)
Comparator Or BaselineStearyl Stearate (from linear stearic acid): 62–70°C
Quantified DifferenceResults in a liquid ester vs. a high-melting point wax
ConditionsEsterification with corresponding fatty alcohol (isostearyl alcohol vs. stearyl alcohol)

Procuring isopalmitic acid enables the synthesis of liquid emollients essential for modern cosmetic formulations, whereas using palmitic acid would yield solid waxes unsuitable for lotions, creams, and serums.

Improved Functionality in Lubricant Formulations via Branched-Chain Structure

In synthetic lubricants, the structure of the fatty acid precursor is critical for performance. Esters derived from branched-chain fatty acids are known to function as mimetics of polyalphaolefins (PAOs), offering predictable viscosity-temperature profiles and maintaining fluidity at very low temperatures. The branched structure improves low-temperature flow and can enhance thermal stability. While linear fatty acids like palmitic acid are used in lubricants, often for their film strength, their tendency to crystallize at lower temperatures is a significant drawback. Isopalmitic acid is therefore selected as a precursor to create ester-based lubricants that provide superior cold-start performance and thermal behavior compared to those derived from straight-chain acids.

Evidence DimensionLow-Temperature Performance & Thermal Behavior
Target Compound DataImparts low-temperature fluidity and predictable viscosity profiles to derived esters
Comparator Or BaselineLinear fatty acid (e.g., Palmitic Acid) esters have higher melting points and poorer cold-start properties
Quantified DifferenceQualitatively superior low-temperature performance
ConditionsFormulation into ester-based lubricant base stocks

For high-performance lubricants used in variable temperature environments, such as automotive or industrial applications, the branched structure of isopalmitic acid provides essential fluidity and stability that linear acids cannot.

Precursor for Non-Greasy, Cold-Stable Emollients in Personal Care

Isopalmitic acid is the specified precursor for synthesizing liquid ester emollients used in creams, lotions, and serums. Its branched structure ensures the resulting ester remains fluid at low temperatures, preventing product solidification and providing a light, silky, and fast-absorbing skin feel that is difficult to achieve with esters derived from linear palmitic acid.

Component for High-Performance Lubricant and Metalworking Fluid Additives

As a raw material for specialty esters, isopalmitic acid is used to formulate lubricant base stocks and additives with excellent low-temperature fluidity. These lubricants are critical for applications requiring reliable cold-start performance and stable viscosity across a range of temperatures, outperforming formulations based on straight-chain fatty acids that can solidify or exhibit poor viscosity profiles.

Solubilizer and Texture Modifier in Anhydrous Formulations

In water-free products like oil-based serums, color cosmetics, and sunscreens, the liquid nature and solvency of isopalmitic acid and its derivatives are highly valued. They act as effective solvents for active ingredients and pigments while contributing to a smooth, uniform application, a function not achievable with solid, crystalline palmitic acid.

Physical Description

Other Solid
Solid

XLogP3

6.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

256.240230259 Da

Monoisotopic Mass

256.240230259 Da

Heavy Atom Count

18

Melting Point

61.8 - 62.4 °C

UNII

IHU3LRR6SX

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32844-67-0
4669-02-7

Wikipedia

14-methylpentadecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Paper Manufacturing
Plastics Product Manufacturing
Isohexadecanoic acid: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types